molecular formula C9H11Cl2NO B11750122 1-(2,3-Dichloro-4-methoxyphenyl)ethanamine

1-(2,3-Dichloro-4-methoxyphenyl)ethanamine

Cat. No.: B11750122
M. Wt: 220.09 g/mol
InChI Key: AYYIGWRNSCITNY-UHFFFAOYSA-N
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Description

1-(2,3-Dichloro-4-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H11Cl2NO It is a derivative of phenethylamine, characterized by the presence of two chlorine atoms and a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichloro-4-methoxyphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dichloro-4-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the corresponding amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow setups and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichloro-4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler phenethylamine derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products:

Scientific Research Applications

1-(2,3-Dichloro-4-methoxyphenyl)ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichloro-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar structure but with methoxy groups instead of chlorine atoms.

    2-(4-Methoxyphenyl)ethylamine: Lacks the chlorine atoms and has a different substitution pattern on the benzene ring.

Uniqueness: 1-(2,3-Dichloro-4-methoxyphenyl)ethanamine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-(2,3-dichloro-4-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H11Cl2NO/c1-5(12)6-3-4-7(13-2)9(11)8(6)10/h3-5H,12H2,1-2H3

InChI Key

AYYIGWRNSCITNY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)OC)Cl)Cl)N

Origin of Product

United States

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